molecular formula C13H13N2O3+ B280493 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium

1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium

Katalognummer: B280493
Molekulargewicht: 245.25 g/mol
InChI-Schlüssel: QCVZBNIGROPKTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium is an organic compound characterized by the presence of a nitrophenyl group and a pyridinium ion linked through an ethanol moiety

Eigenschaften

Molekularformel

C13H13N2O3+

Molekulargewicht

245.25 g/mol

IUPAC-Name

1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol

InChI

InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1

InChI-Schlüssel

QCVZBNIGROPKTI-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Kanonische SMILES

C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium typically involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial or anticancer effects . The pyridinium ion can interact with nucleophiles, facilitating various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.